

# Long-Term Efficacy of Breakthrough Therapy Designated Drugs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy designation is designed to expedite the development and review of drugs for serious or life-threatening conditions. This designation is granted based on preliminary clinical evidence suggesting that the drug may demonstrate substantial improvement over available therapies on a clinically significant endpoint(s). While this accelerated pathway brings promising treatments to patients faster, a thorough evaluation of their long-term efficacy and safety is crucial for the scientific and medical communities. This guide provides a comparative analysis of the long-term performance of several notable drugs that received Breakthrough Therapy designation, supported by experimental data from their pivotal clinical trials.

## Oncology: Keytruda® (pembrolizumab) for Non-Small Cell Lung Cancer (NSCLC)

**Mechanism of Action:** Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. By blocking this inhibitory checkpoint, pembrolizumab unleashes the patient's own T cells to recognize and attack cancer cells.



[Click to download full resolution via product page](#)

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Keytruda.

## Long-Term Efficacy Data from KEYNOTE-189 Trial

The KEYNOTE-189 trial was a pivotal phase 3 study that evaluated the efficacy and safety of pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-line treatment of patients with metastatic nonsquamous NSCLC without EGFR or ALK genomic tumor aberrations.[\[1\]](#)

Table 1: Long-Term Efficacy of Keytruda in the KEYNOTE-189 Trial (5-Year Follow-Up)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Efficacy Endpoint               | Keytruda + Chemotherapy (n=410) | Placebo + Chemotherapy (n=206) | Hazard Ratio (95% CI) |
|---------------------------------|---------------------------------|--------------------------------|-----------------------|
| Overall Survival (OS)           |                                 |                                |                       |
| Median OS                       | 22.0 months                     | 10.6 months                    | 0.60 (0.50-0.72)      |
| 5-Year OS Rate                  |                                 |                                |                       |
| 5-Year OS Rate                  | 19.4%                           | 11.3%                          |                       |
| Progression-Free Survival (PFS) |                                 |                                |                       |
| Median PFS                      | 9.0 months                      | 4.9 months                     | 0.50 (0.42-0.60)      |
| 5-Year PFS Rate                 | 7.5%                            | 0.6%                           |                       |

## Experimental Protocol: KEYNOTE-189

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[5][6]
- Patient Population: Patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.[2]
- Intervention:
  - Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks) for up to 35 cycles, in combination with pemetrexed (500 mg/m<sup>2</sup>) and investigator's choice of carboplatin (AUC 5) or cisplatin (75 mg/m<sup>2</sup>) for 4 cycles, followed by maintenance pemetrexed.[6][7]
  - Control Arm: Placebo (saline) in place of pembrolizumab, administered on the same schedule with the same chemotherapy backbone.[2][5]
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[5][6]
- Key Assessments: Tumor assessments were performed every 9 weeks for the first 48 weeks and every 12 weeks thereafter, using RECIST v1.1 criteria. Survival was assessed at regular intervals.

# Hematologic Malignancies: Ibrutinib for Mantle Cell Lymphoma (MCL)

Mechanism of Action: Ibrutinib is a first-in-class, potent, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the proliferation and survival of malignant B cells in many lymphomas, including MCL. Ibrutinib blocks BTK activity, leading to inhibition of B-cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: BTK signaling pathway and the mechanism of action of Ibrutinib.

## Long-Term Efficacy Data from SHINE Trial

The SHINE trial was a phase 3 study that evaluated the efficacy and safety of ibrutinib in combination with bendamustine and rituximab (BR) in older patients with newly diagnosed mantle cell lymphoma.<sup>[8][9]</sup>

Table 2: Long-Term Efficacy of Ibrutinib in the SHINE Trial (Median Follow-up of 7 years)<sup>[7]</sup>

| Efficacy Endpoint                  | Ibrutinib + BR<br>(n=261) | Placebo + BR<br>(n=262) | Hazard Ratio (95%<br>CI)         |
|------------------------------------|---------------------------|-------------------------|----------------------------------|
| Progression-Free<br>Survival (PFS) |                           |                         |                                  |
| Median PFS                         | 6.7 years                 | 4.4 years               | 0.75 (0.59-0.96)                 |
| Overall Survival (OS)              |                           |                         |                                  |
| 7-Year OS Rate                     | 55.0%                     | 56.8%                   | 1.07 (0.81-1.40)                 |
| Complete Response<br>(CR) Rate     | 65.5%                     | 57.6%                   | Not Statistically<br>Significant |

## Experimental Protocol: SHINE Trial

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[8]
- Patient Population: Patients aged 65 years or older with newly diagnosed mantle cell lymphoma.[8][9]
- Intervention:
  - Experimental Arm: Ibrutinib (560 mg once daily) in combination with up to six 28-day cycles of bendamustine (90 mg/m<sup>2</sup> on days 1 and 2) and rituximab (375 mg/m<sup>2</sup> on day 1), followed by rituximab maintenance.[8]
  - Control Arm: Placebo in place of ibrutinib, administered with the same BR regimen.[8]
- Primary Endpoint: Progression-Free Survival (PFS).[10]
- Key Assessments: Tumor response was assessed by investigators according to the revised response criteria for malignant lymphoma. Survival and safety were monitored throughout the study.

## Cystic Fibrosis: Trikafta® (elexacaftor/tezacaftor/ivacaftor)

Mechanism of Action: Trikafta is a combination of three cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Elexacaftor and tezacaftor are correctors that bind to different sites on the CFTR protein and facilitate its proper folding and trafficking to the cell surface. Ivacaftor is a potentiator that increases the channel-gating activity of the CFTR protein at the cell surface, allowing for increased chloride ion transport.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Trikafta on the CFTR protein.

## Long-Term Efficacy Data from Open-Label Extension Studies

Long-term data for Trikafta comes from open-label extension studies of the pivotal trials. While these studies do not have a contemporaneous placebo arm, they provide valuable insights into the durability of the treatment effect.

Table 3: Long-Term Efficacy of Trikafta in an Open-Label Extension Study (192 weeks)[11]

| Efficacy Endpoint                     | Trikafta (n=506)                                 |
|---------------------------------------|--------------------------------------------------|
| Lung Function (ppFEV1)                |                                                  |
| Mean Change from Baseline at Week 192 | Sustained improvement from baseline              |
| Mean Yearly Rate of Change in ppFEV1  | < 0.05 (indicating stability)                    |
| Nutritional Status (BMI)              |                                                  |
| Mean Change from Baseline at Week 192 | Sustained increase from baseline                 |
| Pulmonary Exacerbations               |                                                  |
| Annualized Rate                       | Markedly reduced compared to pre-treatment rates |

## Experimental Protocol: VX18-445-102 and Extension Study

- Study Design: The initial pivotal trial (e.g., VX18-445-102) was a phase 3, randomized, double-blind, placebo-controlled study, followed by an open-label extension study where all participants received Trikafta.[12][13]
- Patient Population: Patients with cystic fibrosis aged 12 years and older with at least one F508del mutation.[11]
- Intervention:
  - Pivotal Trial: Trikafta (elexacaftor 200 mg, tezacaftor 100 mg, and ivacaftor 150 mg once daily, and ivacaftor 150 mg once daily) or placebo.[12]
  - Extension Study: All participants received Trikafta.[11][13]

- Primary Endpoint (Pivotal Trial): Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) at week 4.[12]
- Key Assessments: ppFEV1, sweat chloride concentration, Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, and body mass index (BMI) were assessed at regular intervals throughout the studies.

## **HIV Treatment: Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide)**

Mechanism of Action: Biktarvy is a complete single-tablet regimen for the treatment of HIV-1 infection. It combines three active ingredients:

- Bictegravir: An integrase strand transfer inhibitor (INSTI) that blocks the integrase enzyme, preventing the viral DNA from integrating into the host cell's genome.
- Emtricitabine and Tenofovir Alafenamide: Nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.

[Click to download full resolution via product page](#)

Caption: Inhibition of the HIV replication cycle by Biktarvy's components.

## Long-Term Efficacy Data from Studies 1489 & 1490

Studies 1489 and 1490 were two phase 3 trials that evaluated the efficacy and safety of Biktarvy in treatment-naïve adults with HIV-1 infection.

Table 4: Long-Term Efficacy of Biktarvy in Studies 1489 & 1490 (5-Year Follow-Up)[8]

| Efficacy Endpoint                               | Biktarvy (n=634) | Dolutegravir-based regimen (n=640)                   |
|-------------------------------------------------|------------------|------------------------------------------------------|
| Virologic Suppression (HIV-1 RNA <50 copies/mL) |                  |                                                      |
| At Week 240                                     | ≥98%             | N/A (switched to open-label Biktarvy after Week 144) |
| Treatment Failure due to Emergent Resistance    |                  |                                                      |
| Through Week 240                                | 0 cases          | N/A                                                  |

Note: In the open-label extension phase after week 144, all participants received Biktarvy.[8]

## Experimental Protocol: Studies 1489 & 1490

- Study Design: Two randomized, double-blind, active-controlled, phase 3 trials.[8]
- Patient Population: Treatment-naïve adults with HIV-1 infection.
- Intervention:
  - Study 1489: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir/abacavir/lamivudine).
  - Study 1490: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir + emtricitabine/tenofovir alafenamide).[8]
- Primary Endpoint: Proportion of adults with HIV-1 RNA <50 copies/mL at Week 48.[8]
- Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and safety parameters were monitored throughout the studies. After 144 weeks, participants could enter an open-label extension phase and receive Biktarvy.[8]

## Conclusion

The long-term follow-up data for these Breakthrough Therapy designated drugs—Keytruda, Ibrutinib, Trikafta, and Biktarvy—demonstrate sustained efficacy and manageable safety profiles in their respective patient populations. These findings underscore the value of the Breakthrough Therapy designation in accelerating the availability of impactful medicines. The provided experimental protocols offer a framework for understanding the rigorous clinical evaluation these drugs have undergone. Continued long-term monitoring and real-world evidence will be essential to further characterize the benefits and risks of these and other Breakthrough Therapy designated drugs.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 2. Clinical insights: five-year follow-up of KEYNOTE-189 trial outcomes and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pembrolizumab Plus Pemetrexed and Platinum in Nonsquamous Non-Small-Cell Lung Cancer: 5-Year Outcomes From the Phase 3 KEYNOTE-189 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 6. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 7. Pemetrexed plus platinum with or without pembrolizumab in patients with previously untreated metastatic nonsquamous NSCLC: protocol-specified final analysis from KEYNOTE-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [cancerresearchuk.org](http://cancerresearchuk.org) [cancerresearchuk.org]
- 9. Hematology: new combination of treatments effective in patients with mantle cell lymphoma - Institut Curie - Espace presse [presse.curie.fr]
- 10. [hematologyandoncology.net](http://hematologyandoncology.net) [hematologyandoncology.net]
- 11. [cysticfibrosisnewstoday.com](http://cysticfibrosisnewstoday.com) [cysticfibrosisnewstoday.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Long-Term Efficacy of Breakthrough Therapy Designated Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577685#long-term-efficacy-of-breakthrough-therapy-designated-drugs>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)